2-(2-Methyl-2H-tetrazol-5-yl)phenol
Overview
Description
“2-(2-Methyl-2H-tetrazol-5-yl)phenol” is a chemical compound with the molecular formula C8H8N4O and a molecular weight of 176.18 . It is a derivative of tetrazole, a class of compounds that have been found to have various applications in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for “2-(2-Methyl-2H-tetrazol-5-yl)phenol” were not found, tetrazole derivatives can be synthesized using a variety of phenols . For instance, a series of phenyl(2H-tetrazol-5-yl)methanamine derivatives were synthesized by reacting α-amino nitrile with sodium azide and ZnCl2 in the presence of isopropyl alcohol .Molecular Structure Analysis
The molecular structure of “2-(2-Methyl-2H-tetrazol-5-yl)phenol” consists of a phenol group attached to a 2-methyl-2H-tetrazol-5-yl group . Unfortunately, specific details about the 3D structure of this compound were not found.Physical And Chemical Properties Analysis
“2-(2-Methyl-2H-tetrazol-5-yl)phenol” is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available literature.Scientific Research Applications
1. Crystal Structure Analysis
The compound 2-(2-Methyl-2H-tetrazol-5-yl)phenol has been studied for its crystal structure. For instance, a study by Lee et al. (2017) analyzed the crystal structure of a related compound, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, which is a major product of a reaction involving 2-(2H-tetrazol-5-yl)phenol (Lee, Ryu, & Lee, 2017).
2. Biological and Pharmacological Studies
The biological and pharmacological properties of derivatives of 2-(2-Methyl-2H-tetrazol-5-yl)phenol have been evaluated. For example, Masood et al. (2023) synthesized derivatives of this compound to assess their potential as angiotensin-II receptor antagonists. They also evaluated their antioxidant, antihypertensive, urease inhibitory, and antibacterial properties (Masood et al., 2023).
3. Synthesis and Chemical Characterization
Several studies have focused on the synthesis and chemical characterization of derivatives of 2-(2-Methyl-2H-tetrazol-5-yl)phenol. Osyanin et al. (2015) explored the alkylation of 5-aryltetrazoles with 2- and 4-hydroxybenzyl alcohols, leading to the production of compounds related to 2-(2-Methyl-2H-tetrazol-5-yl)phenol (Osyanin, Osipov, Nakushnov, Zemtsova, & Klimochkin, 2015).
4. Antifungal and Antimicrobial Activities
Research has been conducted on the antifungal and antimicrobial properties of tetrazole derivatives. Zhang et al. (2016) synthesized pyrazolo[1,5-a]pyrimidines derivatives, including a compound similar to 2-(2-Methyl-2H-tetrazol-5-yl)phenol, and evaluated their antifungal abilities against various phytopathogenic fungi (Zhang, Peng, Wang, Wang, & Zhang, 2016).
5. Corrosion Inhibition Studies
The use of 2-(2-Methyl-2H-tetrazol-5-yl)phenol derivatives in corrosion inhibition has been explored. Yılmaz et al. (2016) studied the effect of a similar compound, 2-((thiazole-2-ylimino)methyl)phenol, as a corrosion inhibitor for mild steel in an acidic environment (Yılmaz, Fitoz, Ergun, & Emregül, 2016).
6. Fluorescent Sensor Development
Compounds related to 2-(2-Methyl-2H-tetrazol-5-yl)phenol have been utilized in the development of fluorescent sensors. Amatori et al. (2014) investigated a compound, 2,6-bis{[7-(7-nitrobenzo[1,2,5]oxadiazole-4-yl)-3,10-dimethyl-1,4,7,10-tetraazacyclododeca-1-yl]methyl}phenol, as a fluorescent sensor for detecting various metal ions (Amatori, Ambrosi, Borgogelli, Fanelli, Formica, Fusi, Giorgi, Macedi, Micheloni, Paoli, Rossi, & Tassoni, 2014).
Safety And Hazards
properties
IUPAC Name |
2-(2-methyltetrazol-5-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-12-10-8(9-11-12)6-4-2-3-5-7(6)13/h2-5,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCXXNIYQNTXDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-2H-tetrazol-5-yl)phenol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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